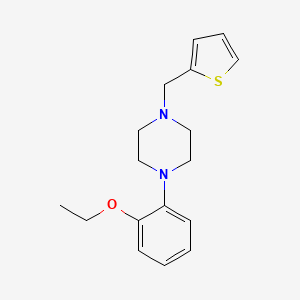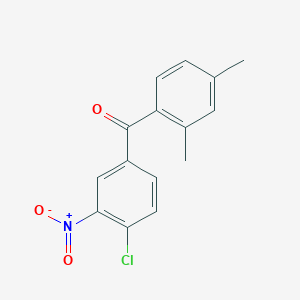
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamide, also known as CFTR-Inhibitor-172, is a chemical compound that has been extensively studied in the field of cystic fibrosis research. CFTR-Inhibitor-172 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in the transport of chloride ions across cell membranes.
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 inhibits CFTR-mediated chloride ion transport by binding to a specific site on the CFTR protein. This binding prevents the opening of the CFTR channel, which is required for chloride ion transport. N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 has been shown to be a potent and selective inhibitor of CFTR, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride ion transport and the reduction of airway surface liquid volume. N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 has also been shown to decrease mucus viscosity and improve lung function in animal models of cystic fibrosis.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 has several advantages as a tool for studying CFTR function, including its potency and selectivity for CFTR, as well as its ability to inhibit CFTR-mediated chloride ion transport in vitro and in vivo. However, there are also some limitations to using N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 in lab experiments, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172, including the development of more potent and selective inhibitors of CFTR, the investigation of the effects of N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 in different animal models of cystic fibrosis, and the exploration of the potential therapeutic applications of N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 in human patients with cystic fibrosis. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 and its effects on CFTR function in different cell types and tissues.
Synthesis Methods
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 has been described in several scientific publications, including a 2010 study by Pedemonte et al. In this study, the authors used a combination of organic synthesis and purification techniques to produce N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 with high purity and yield.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 has been extensively studied in the field of cystic fibrosis research, where it has been used as a tool to investigate the role of CFTR in chloride ion transport. N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 has been shown to inhibit CFTR-mediated chloride transport in vitro and in vivo, making it a valuable tool for studying the function of CFTR in different cell types and tissues.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-13-6-5-11(8-12(13)15)17-14(18)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXJEXVXPIYSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)
![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)




![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)



